molecular formula C21H22NO3+ B12536363 Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- CAS No. 765860-91-1

Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-

Cat. No.: B12536363
CAS No.: 765860-91-1
M. Wt: 336.4 g/mol
InChI Key: HNYCJVFMCMJALP-UHFFFAOYSA-N
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Description

Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- is an organic compound belonging to the quinolinium family This compound is known for its unique structural properties, which include a quinolinium core substituted with a 1-methyl group and a 2-[2-(2,4,6-trimethoxyphenyl)ethenyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- typically involves a Knoevenagel condensation reaction. This reaction is carried out by reacting a quinolinium salt with an aldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-quinolinium iodide: Similar structure but with an ethyl group instead of a methyl group.

    4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-quinolinium iodide: Similar structure but with a diethylamino group

Uniqueness

Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxyphenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

765860-91-1

Molecular Formula

C21H22NO3+

Molecular Weight

336.4 g/mol

IUPAC Name

1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]quinolin-1-ium

InChI

InChI=1S/C21H22NO3/c1-22-16(10-9-15-7-5-6-8-19(15)22)11-12-18-20(24-3)13-17(23-2)14-21(18)25-4/h5-14H,1-4H3/q+1

InChI Key

HNYCJVFMCMJALP-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

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